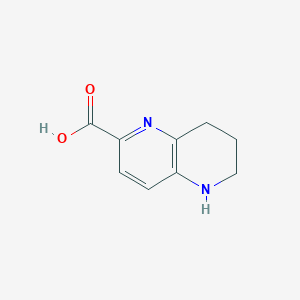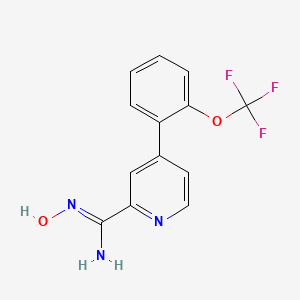
N-Hydroxy-4-(2-trifluoromethoxyphenyl)-pyridine-2-carboxamidine
概要
説明
N-Hydroxy-4-(2-trifluoromethoxyphenyl)-pyridine-2-carboxamidine is a compound that has garnered significant interest in the fields of chemistry and pharmaceuticals due to its unique structural features and potential applications. The presence of the trifluoromethoxy group enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-(2-trifluoromethoxyphenyl)-pyridine-2-carboxamidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Formation of the Carboxamidine Group: The carboxamidine group can be introduced through amidation reactions involving suitable amine and carboxylic acid derivatives.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
N-Hydroxy-4-(2-trifluoromethoxyphenyl)-pyridine-2-carboxamidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxamidine group can be reduced to form amine derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation Products: Oxo derivatives of the compound.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-Hydroxy-4-(2-trifluoromethoxyphenyl)-pyridine-2-carboxamidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
作用機序
The mechanism of action of N-Hydroxy-4-(2-trifluoromethoxyphenyl)-pyridine-2-carboxamidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
- N-Hydroxy-4-(2-fluoromethoxyphenyl)-pyridine-2-carboxamidine
- N-Hydroxy-4-(2-chloromethoxyphenyl)-pyridine-2-carboxamidine
- N-Hydroxy-4-(2-bromomethoxyphenyl)-pyridine-2-carboxamidine
Uniqueness
N-Hydroxy-4-(2-trifluoromethoxyphenyl)-pyridine-2-carboxamidine is unique due to the presence of the trifluoromethoxy group, which imparts enhanced chemical stability and biological activity compared to its analogs with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
N'-hydroxy-4-[2-(trifluoromethoxy)phenyl]pyridine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2/c14-13(15,16)21-11-4-2-1-3-9(11)8-5-6-18-10(7-8)12(17)19-20/h1-7,20H,(H2,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLHQWVZGLIEDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=C2)C(=NO)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=C2)/C(=N/O)/N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


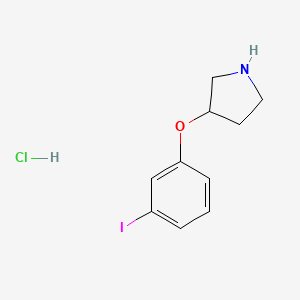
![3-[(4-Fluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1451112.png)

![N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1451114.png)
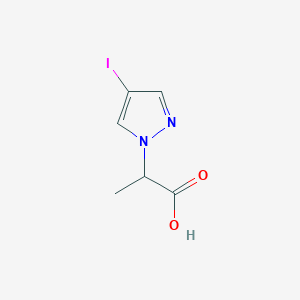
![4-[2-(4-Morpholinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride](/img/structure/B1451119.png)
![Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate hydrochloride](/img/structure/B1451120.png)
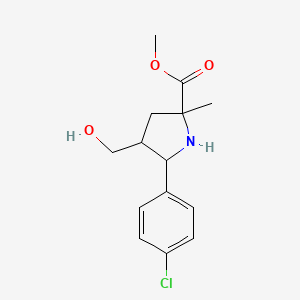
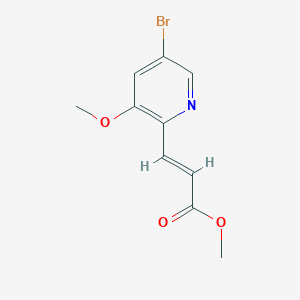
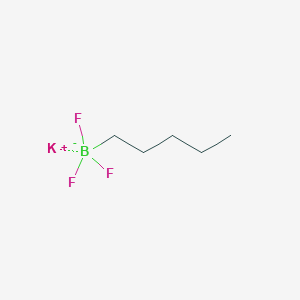

![4-{[(2-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride](/img/structure/B1451128.png)
![Ethyl 4-methyl-2-[(6-methylpyridin-3-YL)oxy]-1,3-thiazole-5-carboxylate](/img/structure/B1451129.png)
